![molecular formula C21H18N2O2S B2421900 3-(3-methoxybenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207045-54-2](/img/structure/B2421900.png)
3-(3-methoxybenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3-(3-methoxybenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidin-4-one . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound is derived from the thieno[3,2-d]pyrimidin-4-one structure . It has additional functional groups attached to it, including a 3-methoxybenzyl group and a 4-methylphenyl group .Chemical Reactions Analysis
The compound is likely to undergo reactions typical of thieno[3,2-d]pyrimidin-4-ones . These could include reactions at the pyrimidine ring or at the functional groups attached to it .Scientific Research Applications
Flavor and Fragrance Industry
Interestingly, the compound is a volatile aromatic substance released from hardwoods. It contributes to the flavor profile of wines aged in wooden barrels and imparts flavor to smoked meats . While this application is distinct from the others, it highlights the compound’s versatility.
Skin Sensitization Modeling
The compound has been used in mechanism-based skin sensitization modeling. Understanding its interactions with skin receptors and its potential to cause allergic reactions is relevant for cosmetic and pharmaceutical industries .
Future Directions
The compound and its derivatives could be further explored for their biological activities. For instance, their potential as inhibitors of ROCK Ⅰ and ROCK Ⅱ could be investigated further . Additionally, their synthesis could be optimized, and other functional groups could be introduced to modify their properties .
properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-6-8-16(9-7-14)18-12-26-20-19(18)22-13-23(21(20)24)11-15-4-3-5-17(10-15)25-2/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKSJZBWFZFMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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